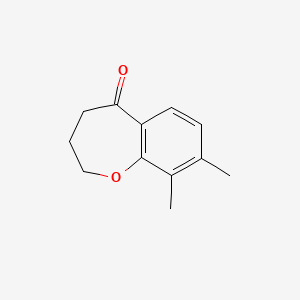

8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Description

Historical Context and Evolution of Benzoxepinone Synthesis

The synthesis of benzoxepinones and their derivatives has been a subject of study for several decades. Early methods often involved multi-step sequences with variable yields. A common and effective strategy that has been refined over time is the intramolecular Friedel-Crafts acylation. nih.govchemrxiv.org This reaction typically involves the cyclization of a precursor molecule, such as a phenoxy-substituted butanoic acid or its corresponding acyl halide, in the presence of a Lewis acid or a strong protic acid. The evolution of this method has seen the exploration of various catalysts and reaction conditions to improve efficiency and yield.

Strategic Importance of the 2,3,4,5-Tetrahydro-1-benzoxepinone Scaffold in Organic Chemistry

The strategic importance of the 2,3,4,5-tetrahydro-1-benzoxepinone scaffold lies in its utility as a building block for more complex molecules. The ketone functionality allows for a wide range of chemical transformations, including reduction to an alcohol, conversion to an amine via reductive amination, and various carbon-carbon bond-forming reactions. These modifications can lead to the generation of diverse molecular libraries for biological screening. Analogous seven-membered heterocyclic systems, such as benzazepines, have been investigated for a range of pharmacological activities, further highlighting the potential of this class of compounds.

Specific Focus on the 8,9-Dimethyl Substitution Pattern in 2,3,4,5-Tetrahydro-1-benzoxepin-5-one

The title compound is distinguished by two methyl groups at the 8- and 9-positions of the benzene (B151609) ring. In the context of an intramolecular Friedel-Crafts acylation of a 4-(2,3-dimethylphenoxy)butanoic acid precursor, these electron-donating methyl groups would be expected to activate the aromatic ring towards electrophilic substitution. This activation could potentially facilitate the cyclization reaction, possibly requiring milder conditions compared to an unsubstituted precursor. However, without specific experimental data, the precise electronic and steric effects of this substitution pattern on the synthesis and properties of the final compound remain speculative.

Scope and Objectives of Academic Research on 8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Despite the existence of the compound, there is no specific academic research focused on this compound found in the public domain. Research on analogous compounds, such as a similarly substituted 7,9-dimethyl-benzo[b]azepine-5-one, has focused on developing high-yielding synthetic routes. researchgate.net Should research on the title compound be undertaken, it would likely involve the full elucidation of its synthesis, characterization of its physical and spectroscopic properties, and potentially, the exploration of its biological activity or its use as an intermediate in the synthesis of larger molecules.

Detailed Research Findings

A plausible synthetic route, based on the synthesis of analogous compounds, would be the intramolecular Friedel-Crafts acylation of 4-(2,3-dimethylphenoxy)butanoic acid. This precursor could be synthesized by the Williamson ether synthesis from 2,3-dimethylphenol and a suitable four-carbon synthon like ethyl 4-bromobutanoate, followed by hydrolysis of the ester. The subsequent cyclization of the carboxylic acid, likely via its acyl chloride, in the presence of a Lewis acid such as aluminum trichloride, would yield the target ketone. researchgate.net

Table 1: Postulated Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2,3-Dimethylphenol, Ethyl 4-bromobutanoate | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Ethyl 4-(2,3-dimethylphenoxy)butanoate |

| 2 | Ethyl 4-(2,3-dimethylphenoxy)butanoate | Base (e.g., NaOH), H₂O/Ethanol | 4-(2,3-Dimethylphenoxy)butanoic acid |

Note: This table represents a hypothetical synthetic pathway based on established chemical principles and analogous reactions, as no specific literature for this compound is available.

Table 2: Compound Properties

| Property | Data |

|---|---|

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| CAS Number | 141106-39-0 |

| Physical State | Not available in literature |

| Melting Point | Not available in literature |

| Boiling Point | Not available in literature |

| Spectroscopic Data (¹H NMR, ¹³C NMR, IR) | Not available in literature |

Note: The data in this table is limited to what can be calculated from the chemical structure or is provided by chemical suppliers. Experimental data is not available in published literature.

Structure

3D Structure

Properties

IUPAC Name |

8,9-dimethyl-3,4-dihydro-2H-1-benzoxepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8-5-6-10-11(13)4-3-7-14-12(10)9(8)2/h5-6H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQIYTHBATUZJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)CCCO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 8,9 Dimethyl 2,3,4,5 Tetrahydro 1 Benzoxepin 5 One

Retrosynthetic Analysis and Key Disconnections for the 8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one System

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For the this compound system, the most logical disconnections involve the formation of the seven-membered ring. The core strategy is to disconnect one of the bonds formed during the key cyclization step.

A primary disconnection can be made at the aryl C-C(O) bond (bond 'a' in the retrosynthesis scheme), which points to an intramolecular Friedel-Crafts acylation reaction. This is a common and effective method for forming cyclic ketones fused to an aromatic ring. This disconnection leads back to a precursor molecule, 4-(2,3-dimethylphenoxy)butanoic acid. This precursor contains the pre-installed dimethyl-substituted aromatic ring and the necessary butyric acid side chain.

Key Precursors Identified through Retrosynthesis:

| Precursor Molecule | Corresponding Starting Materials | Key Reaction |

|---|---|---|

| 4-(2,3-dimethylphenoxy)butanoic acid | 2,3-dimethylphenol, Ethyl 4-bromobutanoate | Williamson Ether Synthesis |

Cyclization Strategies for the Formation of the 2,3,4,5-Tetrahydro-1-benzoxepinone Ring

The crucial step in the synthesis of the target molecule is the formation of the seven-membered benzoxepinone ring. Several cyclization strategies can be employed to achieve this transformation.

Intramolecular Friedel-Crafts acylation is a robust and widely used method for the synthesis of cyclic aryl ketones. organic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst. sigmaaldrich.com

For the synthesis of this compound, the precursor 4-(2,3-dimethylphenoxy)butanoic acid is first converted to its more reactive acid chloride, typically using thionyl chloride or oxalyl chloride. This acid chloride then undergoes intramolecular cyclization upon treatment with a Lewis acid like aluminum trichloride (AlCl₃). researchgate.net The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then attacks the electron-rich dimethyl-substituted benzene (B151609) ring to form the seven-membered ring. sigmaaldrich.comlibretexts.org The presence of two electron-donating methyl groups on the aromatic ring facilitates this electrophilic attack. This approach avoids the issues of polyalkylation and carbocation rearrangement often associated with Friedel-Crafts alkylation. libretexts.org

A synthesis for a related compound, methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, successfully employed this strategy, where activation of the carboxylic acid with thionyl chloride followed by intramolecular cyclization with aluminum trichloride provided the target compound in good yield. researchgate.net

Typical Conditions for Intramolecular Friedel-Crafts Acylation:

| Step | Reagent | Catalyst | Solvent | Typical Conditions |

|---|---|---|---|---|

| Acid Activation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | - | - | Reflux |

Palladium-catalyzed reactions offer powerful and versatile methods for constructing complex ring systems. uchicago.edu For the synthesis of benzoxepine (B8326511) scaffolds, palladium-catalyzed [4+3] annulation reactions have been developed. nih.gov These methods can build seven-membered heterocyclic architectures with high chemo-, regio-, diastereo-, and enantioselectivity. nih.gov

One such approach involves a palladium-catalyzed intermolecular cascade (4+3) cyclocondensation of salicylaldehydes and vinylcyclopropanes. nih.gov A key feature of this reaction is the use of a phosphonate group on the cyclopropane, which facilitates an olefination reaction with the aldehyde. A subsequent O-allylation step completes the formation of the benzoxepine ring. nih.gov While this specific example leads to a different substitution pattern, the underlying principle of palladium-catalyzed ring formation could be adapted for the synthesis of this compound by designing appropriate precursors.

Example of a Palladium-Catalyzed Cascade for Benzoxepine Synthesis:

| Reactant 1 | Reactant 2 | Catalyst | Key Steps | Product Type |

|---|

Tandem and one-pot syntheses are highly efficient strategies that combine multiple reaction steps into a single operation, reducing waste, purification steps, and reaction time. nih.gov These approaches are valuable in green chemistry and for the rapid construction of molecular libraries. nih.govconsensus.app

A one-pot synthesis for related 5-amino-2,5-dihydro-1-benzoxepines has been developed involving a thermally mediated Overman rearrangement and a ring-closing metathesis reaction. nih.gov While the final product differs, this demonstrates the feasibility of combining complex transformations to build the benzoxepine core in a single pot. For the target molecule, one could envision a one-pot sequence starting from 2,3-dimethylphenol, involving an initial alkylation with a 4-halobutyrate ester followed by in-situ hydrolysis and Friedel-Crafts cyclization, although controlling the conditions for such a sequence would be challenging.

Ring-closing metathesis (RCM) is a powerful method for the synthesis of unsaturated rings, including 5- to 7-membered rings. wikipedia.org The reaction utilizes metal catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts), to facilitate the intramolecular metathesis of two terminal alkenes, forming a cycloalkene and volatile ethylene, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org

A synthetic method for 1-benzoxepin-5-ones from salicylaldehydes has been described using RCM as the key step. researchgate.net The synthesis involves O-allylation of the salicylaldehyde, followed by a Grignard reaction to introduce a second alkenyl group, oxidation, and finally, the RCM reaction to close the seven-membered ring. researchgate.net

To apply this to this compound, a suitable diene precursor would be required, such as 1-(2-(allyloxy)-3,4-dimethylphenyl)pent-4-en-1-one. RCM would form the unsaturated benzoxepine ring, which could then be selectively reduced to the final tetrahydro-benzoxepinone product. The choice of catalyst (e.g., Schrock vs. Grubbs catalysts) can be critical for achieving high yields and avoiding side reactions. jyi.org

General RCM Approach to Benzoxepinones:

| Precursor Type | Catalyst | Key Transformation |

|---|

Stereoselective and Asymmetric Synthesis of this compound and its Chiral Analogs

While this compound itself is achiral, the introduction of substituents on the seven-membered ring can create chiral centers. The development of stereoselective and asymmetric syntheses is crucial for accessing enantiomerically pure analogs for applications in pharmacology and materials science.

Asymmetric synthesis of seven-membered heterocycles can be achieved through various strategies. chemistryviews.org Palladium-catalyzed [4+3] cycloaddition reactions, for instance, can be rendered asymmetric by using chiral ligands on the palladium catalyst, leading to the formation of benzo[b]oxepines with excellent enantioselectivity. nih.gov

Another approach is to use chiral auxiliaries. In the asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines, an enantiomerically pure tricyclic oxazolidine was used as a chiral auxiliary to direct the stereoselective addition of nucleophiles. rsc.orgnih.gov A similar strategy could be employed for the benzoxepinone system, where a chiral auxiliary attached to the precursor molecule guides the stereochemical outcome of a key bond-forming reaction.

Furthermore, one-pot enantioselective routes using organocatalysis have been developed for related seven-membered heterocycles. For example, a quinine-derived urea catalyst was used in a sequence involving a Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization to produce tetrahydro-1,4-benzodiazepin-2-ones with high enantioselectivity (up to 98% ee). chemistryviews.org Adapting such organocatalytic domino reactions could provide a metal-free pathway to chiral this compound analogs.

Strategies for Asymmetric Synthesis of Benzoxepinone Analogs:

| Strategy | Method | Example |

|---|---|---|

| Chiral Catalysis | Palladium-catalyzed [4+3] cycloaddition with a chiral ligand. | Formation of enantioenriched tetrahydroazepines and benzo[b]oxepines. nih.gov |

| Chiral Auxiliary | Attachment of a removable chiral group to the precursor to direct a stereoselective reaction. | Synthesis of 3-substituted tetrahydro-2-benzazepines. rsc.orgnih.gov |

Green Chemistry Principles and Sustainable Approaches in this compound Production

The production of this compound can be made more environmentally benign by incorporating the principles of green chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the primary areas for green improvement in the synthesis of this compound is the replacement of traditional corrosive and stoichiometric acid catalysts used in the Friedel-Crafts acylation step. While effective, catalysts like polyphosphoric acid are difficult to handle and generate significant waste. Greener alternatives include the use of solid acid catalysts, such as zeolites or ion-exchange resins. These materials are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying the workup process and reducing aqueous waste streams.

The choice of solvent is another critical aspect of a sustainable synthetic process. Traditional Friedel-Crafts reactions often employ chlorinated solvents, which are toxic and environmentally persistent. The development of solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids, can significantly reduce the environmental impact. For instance, carrying out the intramolecular cyclization under solvent-free conditions, potentially with microwave assistance, can lead to shorter reaction times, reduced energy consumption, and the elimination of solvent waste.

Microwave-assisted organic synthesis (MAOS) represents a significant advancement in sustainable chemistry. By directly heating the reaction mixture, microwaves can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in a fraction of the time required by conventional heating methods. The application of microwave irradiation to the intramolecular Friedel-Crafts acylation of 4-(2,3-dimethylphenoxy)butanoic acid could offer a more energy-efficient and rapid route to the target molecule.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Parameter | Traditional Approach | Green Approach |

| Catalyst | Polyphosphoric acid (stoichiometric) | Solid acid catalyst (catalytic, recyclable) |

| Solvent | Chlorinated solvents (e.g., dichloromethane) | Solvent-free or green solvents (e.g., ionic liquids) |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation |

| Waste | Significant acidic and solvent waste | Minimized waste, recyclable catalyst |

| Reaction Time | Several hours | Minutes to a few hours |

Purification and Isolation Techniques for this compound and its Synthetic Intermediates

The successful synthesis of this compound relies on effective purification and isolation techniques to obtain the final product in high purity and to isolate key synthetic intermediates.

For the intermediate, 4-(2,3-dimethylphenoxy)butanoic acid, purification can typically be achieved by recrystallization. After the initial synthesis and workup, the crude carboxylic acid can be dissolved in a suitable hot solvent, such as a mixture of water and ethanol or a hydrocarbon solvent like toluene. Upon slow cooling, the desired acid will crystallize out, leaving impurities dissolved in the mother liquor. The purity of the recrystallized acid can be assessed by its melting point and spectroscopic methods like NMR.

The final product, this compound, being a ketone, can be purified by a combination of techniques. Following the intramolecular Friedel-Crafts acylation, the reaction mixture is typically quenched with water and extracted with an organic solvent. The crude product obtained after solvent evaporation is often a mixture of the desired product and unreacted starting material or polymeric side products.

Column chromatography is a highly effective method for the purification of the target benzoxepinone. Silica gel is a common stationary phase, and a gradient of non-polar to moderately polar solvents, such as a mixture of hexanes and ethyl acetate, can be used as the mobile phase. The separation is based on the differential adsorption of the components of the mixture to the silica gel. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Recrystallization can also be employed for the final purification of the solid benzoxepinone. A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are often good candidates for the recrystallization of aromatic ketones. The formation of well-defined crystals is a strong indicator of high purity. The final purity can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Purification Techniques and Their Applications

| Technique | Application | Key Considerations |

| Recrystallization | Purification of 4-(2,3-dimethylphenoxy)butanoic acid and the final product | Choice of an appropriate solvent system is crucial for good recovery and purity. |

| Column Chromatography | Primary purification of this compound from the crude reaction mixture | Selection of the correct stationary and mobile phases is critical for effective separation. |

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and identifying fractions containing the pure product during column chromatography | Provides a quick assessment of purity and separation efficiency. |

| Extraction | Initial workup to separate the product from the aqueous phase after quenching the reaction | Choice of an appropriate organic solvent that is immiscible with water and has a good affinity for the product. |

Chemical Reactivity and Transformation Mechanisms of 8,9 Dimethyl 2,3,4,5 Tetrahydro 1 Benzoxepin 5 One

Reactivity of the Ketone Functionality at C-5

The ketone group at the C-5 position is a primary site of chemical reactivity in 8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one. Its reactivity is influenced by the adjacent aromatic ring and the tetrahydrooxepin moiety.

Nucleophilic Addition and Substitution Reactions at the Carbonyl Center

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This can lead to a variety of addition products. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide ion.

Common nucleophilic addition reactions include:

Reaction with Grignard Reagents: Treatment with organomagnesium halides (Grignard reagents) would lead to the formation of tertiary alcohols. For instance, reaction with methylmagnesium bromide would yield 5,8,9-trimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol.

Reaction with Organolithium Reagents: Similar to Grignard reagents, organolithium compounds would add to the carbonyl group to form tertiary alcohols.

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt in the presence of acid) would result in the formation of a cyanohydrin, 5-cyano-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide (Wittig reagent) can be used to replace the carbonyl oxygen with a carbon-carbon double bond, forming an alkene. For example, reaction with methylenetriphenylphosphorane (B3051586) would yield 5-methylene-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin.

| Nucleophile | Reagent Example | Product Type |

| Grignard Reagent | CH₃MgBr | Tertiary Alcohol |

| Organolithium | CH₃Li | Tertiary Alcohol |

| Cyanide | HCN / KCN | Cyanohydrin |

| Phosphonium Ylide | Ph₃P=CH₂ | Alkene |

Enolization and Alpha-Substitution Reactions

The presence of protons on the carbon atom alpha to the carbonyl group (C-4) allows for the formation of an enol or enolate under acidic or basic conditions, respectively. The formation of the enolate is a key step in several important carbon-carbon bond-forming reactions.

Halogenation: In the presence of an acid or base, the ketone can be halogenated at the alpha-position (C-4). For example, reaction with bromine in acetic acid would likely yield 4-bromo-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

Alkylation: The enolate can act as a nucleophile and react with alkyl halides in an S\N2 reaction to introduce an alkyl group at the C-4 position.

Aldol (B89426) Condensation: Under basic conditions, the enolate can attack the carbonyl group of another molecule of the ketone (a self-condensation) or a different aldehyde or ketone (a crossed-condensation) to form a β-hydroxy ketone.

| Reaction | Reagent(s) | Product Type |

| Alpha-Halogenation | Br₂ / H⁺ or OH⁻ | α-Halo Ketone |

| Alpha-Alkylation | 1. LDA 2. R-X | α-Alkyl Ketone |

| Aldol Condensation | NaOH or LDA | β-Hydroxy Ketone |

Oxidation and Reduction Chemistry of the Ketone Moiety

The ketone functionality can undergo both oxidation and reduction reactions.

Reduction: The carbonyl group can be reduced to a secondary alcohol or completely deoxygenated to a methylene (B1212753) group.

Reduction to an Alcohol: Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to the corresponding secondary alcohol, 8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol.

Deoxygenation: The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can be employed to remove the carbonyl oxygen completely, yielding 8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin. youtube.com

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur. A more synthetically useful oxidation is the Baeyer-Villiger oxidation. libretexts.org

Baeyer-Villiger Oxidation: This reaction involves the treatment of the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), which would lead to the insertion of an oxygen atom to form an ester. Given the structure of this compound, this would likely result in a lactone. libretexts.orgrsc.org

Reactions Involving the Tetrahydrooxepin Ring System of this compound

The tetrahydrooxepin ring, being a seven-membered heterocyclic system containing an ether linkage, exhibits its own characteristic reactivity.

Ring Opening and Ring Expansion Reactions

While cyclic ethers are generally stable, the seven-membered ring can undergo cleavage under specific conditions.

Acid-Catalyzed Ring Opening: Treatment with strong acids, particularly hydrohalic acids like HBr or HI, can lead to the cleavage of the ether linkage. wikipedia.orgchemistrysteps.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com This would likely result in the opening of the oxepine ring to form a halo-substituted phenolic compound.

Reactions of the Ether Linkage within the Ring

The ether linkage is generally one of the more stable functional groups in the molecule.

Cleavage with Strong Acids: As mentioned above, the primary reaction of the ether linkage is its cleavage under strongly acidic conditions. wikipedia.orgchemistrysteps.com The reaction mechanism can be either S\N1 or S\N2 depending on the structure of the ether. libretexts.org In the case of this benzoxepin, the cleavage would likely occur at the alkyl C-O bond.

Lewis Acid-Mediated Reactions: Strong Lewis acids can also coordinate to the ether oxygen, activating the C-O bond towards cleavage by a nucleophile.

Electrophilic Aromatic Substitution and Functionalization of the Dimethylated Benzene (B151609) Ring

The dimethylated benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the two electron-donating methyl groups and the ether oxygen of the oxepine ring. These activating groups direct incoming electrophiles primarily to the ortho and para positions relative to their own locations. However, steric hindrance from the adjacent methyl groups and the fused heterocyclic ring significantly influences the regioselectivity of these reactions.

Detailed research on the electrophilic substitution of this specific compound is limited. However, the successful intramolecular Friedel-Crafts acylation in the synthesis of analogous dimethylated benzazepinones suggests that the aromatic ring is sufficiently nucleophilic to participate in EAS reactions. researchgate.net Common electrophilic aromatic substitution reactions that could be anticipated for this compound include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring. The precise location of substitution would depend on a balance of electronic and steric factors.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would likely result in the corresponding halogenated derivatives.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation, employing alkyl halides or acyl halides with a Lewis acid catalyst, could be used to introduce further carbon-based substituents onto the aromatic nucleus. nih.gov The success of these reactions would be contingent on overcoming the potential for steric hindrance.

The table below summarizes the expected outcomes of common electrophilic aromatic substitution reactions on the benzene ring of this compound, based on general principles of electrophilic aromatic substitution. uci.edumasterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com

| Reaction | Reagents | Expected Product |

| Nitration | HNO₃, H₂SO₄ | Nitrated this compound |

| Bromination | Br₂, FeBr₃ | Brominated this compound |

| Chlorination | Cl₂, AlCl₃ | Chlorinated this compound |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkylated this compound |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylated this compound |

Rearrangement Reactions and Structural Isomerizations of this compound

One potential rearrangement is a benzilic acid-type rearrangement. For instance, a related dihydrooxepin has been shown to undergo a ring contraction to a dihydrooxepin derivative upon treatment with barium hydroxide. thieme-connect.de A similar transformation for this compound under strong basic conditions could lead to the formation of a six-membered ring system.

Acid-catalyzed rearrangements are also plausible. Protic or Lewis acids could promote skeletal reorganizations of the oxepine ring. Such rearrangements are known to occur in various bicyclic systems, often driven by the formation of more stable carbocation intermediates. rsc.orggla.ac.uk

Structural isomerization could also be induced photochemically. For example, photochemical ring-expansion of 2,2-dimethyl-2H-chromenes and 2-isopropenyl-2,3-dihydrobenzofurans has been reported to yield substituted 2,5-dihydro-1-benzoxepins. clockss.org While the starting materials are different, this suggests that photochemical methods could potentially be employed to isomerize the oxepine ring of the title compound.

The following table outlines potential rearrangement and isomerization reactions based on the reactivity of analogous compounds.

| Reaction Type | Conditions | Potential Outcome |

| Benzilic Acid-Type Rearrangement | Strong Base (e.g., Ba(OH)₂) | Ring contraction to a six-membered heterocyclic system |

| Acid-Catalyzed Rearrangement | Protic or Lewis Acid | Skeletal reorganization of the oxepine ring |

| Photochemical Isomerization | UV irradiation | Isomerization of the oxepine ring |

Advanced Spectroscopic and Structural Elucidation of 8,9 Dimethyl 2,3,4,5 Tetrahydro 1 Benzoxepin 5 One

Conformational Analysis of the 2,3,4,5-Tetrahydro-1-benzoxepinone Ring System

The seven-membered ring of the 2,3,4,5-tetrahydro-1-benzoxepinone system is not planar and can adopt several low-energy conformations. The primary conformations considered for the parent 2,3,4,5-tetrahydro-1-benzoxepin (B8777539) ring are the chair (C) and the twist-boat (TB). cdnsciencepub.com The presence of the carbonyl group at the C-5 position and the dimethyl substituents on the aromatic ring in 8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one introduces specific steric and electronic factors that influence the conformational equilibrium. The sp²-hybridized nature of the C-5 carbonyl carbon flattens that portion of the seven-membered ring, altering the torsional strains and energetic preference compared to the parent, unsubstituted ring system.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of processes that cause exchanging nuclear spin environments, such as the interconversion between different ring conformations. beilstein-journals.org By analyzing the changes in NMR spectra over a range of temperatures, it is possible to determine the thermodynamic and kinetic parameters for these conformational equilibria.

For the related 2,3,4,5-tetrahydro-1-benzoxepin system, variable temperature ¹H NMR studies have shown that the molecule exists in a dynamic equilibrium between different conformations. cdnsciencepub.comcdnsciencepub.com At room temperature, the rate of interconversion is typically fast on the NMR timescale, resulting in averaged signals for the protons of the seven-membered ring. As the temperature is lowered, the rate of interconversion slows, leading to the broadening of signals until they decoalesce and sharpen into separate sets of resonances corresponding to each distinct conformation present in the equilibrium. beilstein-journals.org From the coalescence temperature (Tc) and the chemical shift separation of the signals at the slow-exchange limit, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. beilstein-journals.org For the parent 2,3,4,5-tetrahydro-1-benzoxepin, the chair form is the predominant conformation. cdnsciencepub.com

Substituents can significantly alter the balance of the conformational equilibrium. Studies on 3-substituted 2,3,4,5-tetrahydro-1-benzoxepin derivatives have shown that sterically demanding groups, such as a gem-dimethyl group at the C-3 position, can destabilize the chair conformation and lead to a significant population of the twist-boat (TB) form. cdnsciencepub.com For this compound, the substituents are on the aromatic portion of the molecule.

The influence of the 8,9-dimethyl groups is primarily electronic and steric, affecting the geometry of the fused ring system. These methyl groups can influence the preferred puckering of the seven-membered ring to minimize steric interactions with the protons at the C-2 position. Furthermore, the electronic effects of these electron-donating methyl groups on the benzene (B151609) ring can subtly influence the bond lengths and angles of the fused system. The presence of the C-5 ketone is also a major factor, creating a more rigid and planar segment within the heterocyclic ring, which would significantly influence the energy landscape of the possible chair and twist-boat conformations compared to the non-ketonic parent compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

While DNMR is used to study conformational dynamics, a full suite of high-resolution 1D and 2D NMR experiments is necessary for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity and constitution of the molecule.

A combination of two-dimensional NMR experiments is essential for the complete structural assignment of this compound. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H scalar couplings, allowing for the identification of adjacent protons. For this molecule, COSY would be used to trace the connectivity within the aliphatic chain from the C-2 methylene (B1212753) protons through to the C-4 methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. This allows for the direct assignment of the carbon signal for each protonated carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. NOESY is particularly valuable for determining stereochemistry and the preferred conformation in solution. For example, correlations between one of the C-4 protons and the aromatic proton at C-6 could help define the specific pucker of the seven-membered ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below based on standard values for similar structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| C-2 | ~70-75 | ~4.2-4.5 | t |

| C-3 | ~25-30 | ~2.0-2.3 | m |

| C-4 | ~35-40 | ~2.8-3.1 | t |

| C-5 | ~195-200 | - | - |

| C-5a | ~130-135 | - | - |

| C-6 | ~125-130 | ~7.0-7.2 | d |

| C-7 | ~130-135 | ~7.2-7.4 | d |

| C-8 | ~135-140 | - | - |

| C-9 | ~138-142 | - | - |

| C-9a | ~155-160 | - | - |

| 8-CH₃ | ~18-22 | ~2.2-2.4 | s |

| 9-CH₃ | ~18-22 | ~2.3-2.5 | s |

Solid-State NMR (ssNMR) provides detailed structural information on materials in their solid, crystalline state. bruker.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which provide rich structural data. mdpi.com For this compound, ssNMR would be invaluable for:

Characterizing Polymorphs: Many organic molecules can crystallize in multiple forms (polymorphs), each with different physical properties. ssNMR, particularly ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS), can distinguish between different polymorphs as the distinct crystal packing environments lead to different chemical shifts. nih.govnih.gov

Determining Conformation in the Solid State: ssNMR can determine the precise conformation of the molecule as it exists in the crystal lattice, which may differ from the averaged conformation observed in solution.

Probing Intermolecular Interactions: Techniques in ssNMR can measure internuclear distances and probe intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, which dictate the crystal packing. mdpi.com

High-Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For C₁₂H₁₄O₂, the expected exact mass is approximately 190.0994 Da.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, are used to elucidate the structure of the molecule by analyzing the resulting fragment ions. rsc.org The fragmentation pathway for this compound under electrospray ionization (ESI) or electron ionization (EI) would likely involve several characteristic cleavages. mdpi.com

A plausible fragmentation pathway for the protonated molecule ([M+H]⁺, m/z 191.1067) could include:

Retro-Diels-Alder (RDA) type reaction: Cleavage of the seven-membered ring is common. A characteristic fragmentation could involve the cleavage of the C4-C5 and O1-C9a bonds, leading to the loss of a neutral C₄H₆O fragment (70 Da).

Loss of CO: A common fragmentation for ketones is the loss of carbon monoxide (28 Da) from the molecular ion.

Benzylic Cleavage: Cleavage of the C4-C5 bond, alpha to the carbonyl and beta to the aromatic ring, could lead to a stable benzylic cation.

Cleavage of the Ether Bond: The C2-O1 or C9a-O1 bonds could cleave, leading to ring-opened fragments. For the parent 2,3,4,5-tetrahydro-1-benzoxepin, major fragments are observed at m/z 107 and 133. nih.gov

Table 2: Predicted HRMS Fragments and Adducts

| Ion/Fragment Formula | Description | Predicted m/z |

|---|---|---|

| [C₁₂H₁₄O₂ + H]⁺ | Protonated Molecular Ion | 191.1067 |

| [C₁₂H₁₄O₂ + Na]⁺ | Sodium Adduct | 213.0886 |

| [C₁₂H₁₄O₂ + K]⁺ | Potassium Adduct | 229.0625 |

| [C₁₁H₁₄O]⁺ | Loss of CO from [M+H]⁺ | 163.1117 |

| [C₈H₉O]⁺ | Fragment from ring cleavage | 121.0648 |

| [C₈H₈]⁺˙ | Loss of C₄H₆O₂ from M⁺˙ | 104.0626 |

By combining these advanced spectroscopic techniques, a comprehensive and detailed picture of the structure, conformation, and fragmentation behavior of this compound can be constructed, providing a solid foundation for understanding its chemical properties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups and for obtaining a unique "molecular fingerprint" of a compound. These techniques probe the vibrational modes of molecules, which are dependent on bond strengths and atomic masses.

A diligent search of scholarly articles and spectral databases did not yield any publicly available experimental or theoretical Infrared (IR) or Raman spectroscopic data specifically for this compound. Therefore, a detailed analysis of its vibrational modes and a corresponding data table cannot be provided at this time.

For a molecule with the structure of this compound, one would theoretically expect to observe characteristic vibrational bands corresponding to its key functional groups. These would include:

C=O (Ketone) stretch: Typically a strong and sharp absorption in the IR spectrum around 1680-1700 cm⁻¹, characteristic of an aryl ketone.

C-O-C (Ether) stretches: Asymmetric and symmetric stretching vibrations of the ether linkage within the oxepine ring, usually found in the 1250-1050 cm⁻¹ region.

Aromatic C=C stretches: A series of bands in the 1600-1450 cm⁻¹ region.

Aliphatic C-H stretches: Bands just below 3000 cm⁻¹ arising from the methylene groups in the tetrahydrooxepin ring.

Aromatic C-H stretches: Bands above 3000 cm⁻¹.

CH₃ (Methyl) stretches and bends: Characteristic vibrations for the two methyl groups attached to the benzene ring.

Without experimental data, a precise vibrational assignment is not possible.

Table 1: Hypothetical Infrared and Raman Bands for this compound No experimental data is available. This table is a representation of expected vibrational modes based on the compound's structure.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique(s) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| C=O Stretch (Ketone) | 1700-1680 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| CH₂ Bend | ~1465 | IR |

| CH₃ Bend | ~1450 and ~1375 | IR |

| C-O-C Asymmetric Stretch | ~1250 | IR |

| C-O-C Symmetric Stretch | ~1050 | Raman |

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture

An extensive search of crystallographic databases, including the Cambridge Structural Database (CSD), has revealed no published crystal structure for this compound. Consequently, experimental data regarding its unit cell parameters, space group, and specific geometric parameters are not available.

A crystallographic study of this compound would provide valuable insights into:

The conformation of the seven-membered oxepin (B1234782) ring: This ring system can adopt various conformations, such as a boat or chair-like form, and X-ray crystallography would determine the preferred conformation in the solid state.

The planarity of the benzoxepin system: The degree of planarity or puckering of the fused ring system would be precisely determined.

Intermolecular interactions: The analysis of the crystal packing would reveal any significant intermolecular forces, such as hydrogen bonding (if co-crystallized with a suitable solvent) or van der Waals interactions, which govern the solid-state architecture.

Without a solved crystal structure, a data table of crystallographic parameters cannot be generated.

Table 2: Crystallographic Data for this compound No experimental data is available.

| Parameter | Value |

|---|---|

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

| Z | Not Determined |

| Density (calculated) (g/cm³) | Not Determined |

Theoretical and Computational Investigations of 8,9 Dimethyl 2,3,4,5 Tetrahydro 1 Benzoxepin 5 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and reactivity, offering a predictive lens into the molecule's chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. nih.gov It is widely employed for geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For 8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d), can predict bond lengths, bond angles, and dihedral angles of the lowest energy conformer. arxiv.org These calculations confirm that the optimized structure represents a true energy minimum by ensuring the absence of any imaginary frequencies in the vibrational analysis. nih.gov The resulting optimized geometry is crucial for subsequent calculations of other molecular properties.

| Parameter | Description | Typical Computational Method |

| Geometry Optimization | Finding the lowest energy arrangement of atoms. | DFT (e.g., B3LYP/6-31G**) |

| Energy Calculation | Determining the total electronic energy of the optimized structure. | Single-point energy calculation at a higher level of theory. |

| Frequency Analysis | Confirming the structure is a true minimum (no imaginary frequencies). | DFT frequency calculation. |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to understanding reaction pathways. mdpi.com

The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity. mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net For this compound, a typical HOMO-LUMO analysis would reveal the distribution of these orbitals, indicating likely sites for nucleophilic and electrophilic attack. The HOMO is expected to be localized on the electron-rich aromatic ring, while the LUMO would likely be centered on the carbonyl group and adjacent atoms.

| Molecular Orbital | Energy (eV) | Description | Implication for Reactivity |

| HOMO | -6.5 | Highest energy orbital containing electrons; electron-donating capacity. | Site for electrophilic attack. |

| LUMO | -1.5 | Lowest energy orbital without electrons; electron-accepting capacity. | Site for nucleophilic attack. |

| Energy Gap (ΔE) | 5.0 | Difference in energy between HOMO and LUMO. | A large gap indicates high chemical stability. researchgate.net |

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. Red areas signify negative potential, indicating electron-rich regions susceptible to electrophilic attack, while blue areas represent positive potential, highlighting electron-poor regions prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP surface would show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This identifies it as a primary site for interaction with electrophiles or for hydrogen bonding. researchgate.netmdpi.com The aromatic protons and protons on the carbon adjacent to the carbonyl group would likely show regions of positive potential (blue), indicating their susceptibility to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Space and Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly undergo conformational changes. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and dynamics. ucsd.edumdpi.com

Computational Prediction of Spectroscopic Parameters (NMR, IR, Mass Spectral Fragmentation)

Computational chemistry can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification when compared with experimental data.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared with experimental spectra to aid in signal assignment and confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. While calculated frequencies often have a systematic error, they can be corrected using a scaling factor to achieve good agreement with experimental data, helping to identify characteristic functional group vibrations, such as the C=O stretch of the ketone. arxiv.org

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help rationalize fragmentation patterns observed in mass spectrometry. By calculating the energies of potential fragment ions, it is possible to predict the most likely fragmentation pathways that this compound would undergo upon ionization.

| Spectroscopic Data | Predicted Value | Description |

| ¹³C NMR Chemical Shift (C=O) | ~195 ppm | The chemical shift for the carbonyl carbon. |

| ¹H NMR Chemical Shift (Aromatic H) | 7.0-7.5 ppm | Chemical shifts for the protons on the benzene (B151609) ring. |

| IR Frequency (C=O stretch) | ~1680 cm⁻¹ | The characteristic stretching vibration of the ketone group. |

Theoretical Studies of Reaction Mechanisms and Transition States for this compound Synthesis and Transformations

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, these studies can identify reactants, products, intermediates, and, crucially, the transition states that connect them. chemrxiv.org

The synthesis of benzoxepinones often involves an intramolecular Friedel-Crafts acylation to form the seven-membered ring. researchgate.net Theoretical studies can model this key cyclization step for this compound. By calculating the structure and energy of the transition state, chemists can determine the activation energy barrier for the reaction, providing insights into reaction feasibility and kinetics. imist.ma Similarly, the mechanisms of subsequent transformations, such as the reduction of the ketone or reactions at the aromatic ring, can be investigated. These studies can explain regioselectivity and stereoselectivity by comparing the activation energies of different possible reaction pathways. chemrxiv.orgnih.gov

Molecular Modeling for Intermolecular Interactions and Crystal Packing

Due to the absence of specific crystallographic or in-depth molecular modeling studies on this compound in the reviewed literature, a comprehensive understanding of its crystal packing and intermolecular interactions is informed by computational analyses of analogous heterocyclic structures. Theoretical and computational methods, such as Hirshfeld surface analysis, are instrumental in elucidating the nature and contribution of various non-covalent interactions that govern the supramolecular assembly of molecules in the crystalline state.

Analysis of structurally related compounds, such as dimethyl-substituted tetrahydro-benzodiazepines and benzoxazines, provides valuable insights into the potential intermolecular interactions that dictate the crystal packing of this compound. These studies consistently highlight the predominant role of hydrogen bonding and van der Waals forces in the formation of stable crystal lattices.

For a related dimethyl-substituted heterocyclic compound, a Hirshfeld surface analysis revealed the following distribution of key intermolecular contacts. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface |

| H···H | 51.1% |

| C···H/H···C | 25.3% |

| O···H/H···O | 20.3% |

The C···H/H···C and O···H/H···O interactions are indicative of weak C–H···π and C–H···O hydrogen bonds, respectively. nih.gov In the case of this compound, the presence of a carbonyl group (C=O) and an ether oxygen within the seven-membered ring suggests that C–H···O hydrogen bonds are likely to be a significant feature of its crystal packing. The methyl and methylene (B1212753) groups provide ample hydrogen bond donors for these interactions with the oxygen atoms of neighboring molecules.

Furthermore, weak C–H···π interactions, involving the aromatic ring, could also contribute to the stabilization of the crystal structure. nih.gov The interplay of these various weak interactions is expected to result in a complex three-dimensional network that defines the crystal lattice of this compound.

In another analogous heterocyclic system, a dimethyl-tetrahydro-benzoxazine, H···H contacts also made the largest contribution to the Hirshfeld surface at 58.9%, further emphasizing the role of van der Waals forces. In that crystal structure, molecules were linked by pairs of C—H···O and N—H···C contacts, forming layers. While this compound lacks a nitrogen atom, the prevalence of C—H···O interactions in this analog reinforces the expectation of their importance in the crystal packing of the target compound.

Molecular modeling simulations can further predict the most energetically favorable packing arrangements and the strength of the different intermolecular interactions. While specific energy values are not available for the title compound, the qualitative and quantitative data from analogous structures strongly suggest that a combination of van der Waals forces and a network of weak hydrogen bonds governs its solid-state architecture.

Synthesis and Characterization of Derivatives and Analogs of 8,9 Dimethyl 2,3,4,5 Tetrahydro 1 Benzoxepin 5 One

Modification of the Ketone Functionality to Yield Diverse 8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepine Derivatives

The ketone group at the 5-position of the 8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one core is a versatile functional handle for the synthesis of a wide array of derivatives. Standard ketonic reactions can be employed to introduce new functionalities and modify the properties of the parent molecule.

Reduction of the ketone, for instance, using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride, would be expected to yield the corresponding secondary alcohol, 8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol. Further reactions of this alcohol, such as esterification or etherification, could introduce a variety of substituents. Dehydration of the alcohol, potentially under acidic conditions, could lead to the formation of an unsaturated benzoxepine (B8326511) derivative. clockss.org

The ketone can also serve as a precursor for the introduction of carbon-based substituents. Reactions such as the Grignard or Wittig reaction would allow for the formation of new carbon-carbon bonds at the 5-position, leading to tertiary alcohols or alkenes, respectively.

Another avenue for modification is the formation of imines or related nitrogen-containing derivatives through condensation reactions with primary amines. This approach introduces a nitrogen atom into the structure, significantly altering its chemical properties.

While specific examples for this compound are not extensively documented, the synthesis of 3-hydroxy-2,3,4,5-tetrahydro-3-methyl researchgate.netbenzoxepins through the ring-closure of isoprenyl terminal epoxides highlights the reactivity of related benzoxepine structures. rsc.org

Table 1: Potential Modifications of the Ketone Functionality

| Reaction Type | Reagents | Potential Product |

| Reduction | NaBH4, LiAlH4 | 8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |

| Grignard Reaction | R-MgBr | 5-substituted-8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |

| Wittig Reaction | Ph3P=CHR | 5-alkylidene-8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepine |

| Reductive Amination | R-NH2, NaBH3CN | 5-amino-8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepine |

Functionalization and Substitution on the Aromatic Ring System

The aromatic ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. msu.edu The directing effects of the existing alkyl and ether groups on the ring would influence the position of incoming electrophiles. The two methyl groups and the ether oxygen are ortho, para-directing and activating, which would facilitate substitution on the aromatic ring.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid, a nitro group can be introduced onto the aromatic ring. The position of nitration would be directed by the existing substituents.

Halogenation: Bromination or chlorination can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst, such as iron(III) bromide or aluminum chloride.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst.

Studies on the analogous 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-ones have shown that direct nitration of the aromatic ring is a feasible method for introducing nitro groups, which can then be further manipulated. researchgate.netresearchgate.net This suggests that similar strategies could be successful for the benzoxepinone system.

Table 2: Potential Aromatic Substitution Reactions

| Reaction | Reagents | Potential Product |

| Nitration | HNO3, H2SO4 | Nitro-8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one |

| Bromination | Br2, FeBr3 | Bromo-8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Acyl-8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one |

Ring-Modified Analogs and Isosteric Replacements of the Benzoxepinone Core

The synthesis of analogs with modified ring structures or isosteric replacements can provide valuable insights into structure-property relationships. Isosteric replacement involves substituting an atom or group of atoms with another that has similar physical and chemical properties.

A common isosteric replacement for the oxygen atom in the benzoxepine ring is nitrogen, which would lead to the corresponding benzazepine analog. The synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate has been reported, providing a potential synthetic route for such an analog. researchgate.net This synthesis involved an intramolecular Friedel-Crafts reaction to form the seven-membered ring. researchgate.net

Another modification could involve replacing the oxygen with a sulfur atom to create a benzothiepinone analog. The synthesis of related benzothiazepine (B8601423) derivatives has been achieved through a modified Pictet-Spengler reaction. clockss.org

Furthermore, the size of the seven-membered ring could be altered to produce six-membered (chromanone) or eight-membered ring analogs. Ring-closing metathesis is a powerful tool for the formation of cyclic ethers and could be adapted for the synthesis of such ring-modified analogs. semanticscholar.org

Stereoisomeric Studies and Enantioselective Synthesis of this compound Analogs

If a substituent is introduced into the tetrahydrooxepine ring, a chiral center can be created, leading to the existence of stereoisomers. For instance, reduction of the ketone at the 5-position to an alcohol would generate a chiral center. The synthesis of such chiral derivatives in an enantioselective manner is a significant challenge in modern organic synthesis.

Approaches to enantioselective synthesis could include:

Asymmetric Reduction: The use of chiral reducing agents or catalysts to selectively produce one enantiomer of the corresponding alcohol.

Resolution of Racemates: Separation of a racemic mixture of a chiral derivative into its individual enantiomers, for example, by forming diastereomeric salts with a chiral resolving agent.

Chiral Pool Synthesis: Starting from a readily available chiral starting material to control the stereochemistry of the final product.

While specific enantioselective syntheses for this compound analogs are not well-documented, stereoselective synthesis of related benzoxepines has been achieved through tandem alkylation/Michael addition reactions. researchgate.net The stereoselective synthesis of tetrahydrofurans, which are five-membered ring analogs, has also been extensively studied and could provide methodological insights. nih.gov

Structure-Property Relationship Studies in this compound Derivatives (focused on non-biological properties such as optical activity, solubility, or material interactions)

The systematic modification of the this compound structure allows for the investigation of structure-property relationships. These studies aim to understand how changes in the molecular structure affect its physical and chemical properties.

Optical Activity: For chiral derivatives, the introduction of different substituents can influence the magnitude and sign of the specific rotation. This can be correlated with the electronic and steric nature of the substituents.

Solubility: The introduction of polar functional groups, such as hydroxyl or amino groups, would be expected to increase the solubility of the derivatives in polar solvents. Conversely, the addition of nonpolar alkyl or aryl groups would likely enhance solubility in nonpolar solvents.

Material Interactions: The benzoxepinone scaffold could be incorporated into larger molecular architectures, such as polymers or liquid crystals. The nature of the substituents on the benzoxepinone core would influence the properties of these materials, such as their thermal stability, liquid crystalline phase behavior, or photophysical properties. For example, the introduction of chromophores could lead to fluorescent materials.

While specific studies on the non-biological properties of this compound derivatives are limited, research on the properties of related benzophenone (B1666685) and benzoxazolone derivatives provides a framework for how such investigations could be conducted. mdpi.comresearchgate.net

Advanced Applications and Functionalization of 8,9 Dimethyl 2,3,4,5 Tetrahydro 1 Benzoxepin 5 One Non Biological

8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The this compound scaffold is a promising starting material for the synthesis of more complex molecular architectures. The ketone functionality serves as a key reactive site for a multitude of organic transformations, allowing for the introduction of new functional groups and the construction of larger molecules.

Detailed research findings on analogous systems suggest several synthetic pathways. For instance, the ketone can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions to introduce carbon-carbon bonds. Furthermore, the aromatic ring can be subjected to electrophilic substitution reactions, although the existing methyl and ether functionalities will direct the position of new substituents. The inherent chirality of certain benzoxepine (B8326511) derivatives also makes them attractive as scaffolds in asymmetric synthesis.

Palladium-catalyzed reactions have been employed in the synthesis of benzoxepine derivatives, indicating the utility of this scaffold in modern synthetic methodologies. organic-chemistry.org While not starting from this compound, these methods highlight the potential for forming and modifying the benzoxepine core to create complex structures. organic-chemistry.org The reactivity of the ketone and the potential for functionalization of the aromatic ring make this compound a versatile building block for creating novel and intricate molecules.

Table 1: Potential Synthetic Transformations of the Benzoxepinone Scaffold

| Reaction Type | Reagents and Conditions (Examples) | Potential Product |

|---|---|---|

| Aldol Condensation | Aldehydes/Ketones, Base (e.g., NaOH, LDA) | α,β-Unsaturated ketone derivatives |

| Wittig Reaction | Phosphonium (B103445) ylide | Exocyclic alkene derivatives |

| Grignard Addition | Organomagnesium halides (e.g., PhMgBr) | Tertiary alcohol derivatives |

| Reduction | NaBH₄, LiAlH₄ | Secondary alcohol derivatives |

Incorporation into Polymeric Structures or Advanced Materials (e.g., scaffolds, monomers, cross-linkers)

The structure of this compound suggests its potential for use in polymer chemistry. The heterocyclic ring could potentially undergo ring-opening polymerization under specific catalytic conditions, analogous to other cyclic ethers and lactones. For instance, the cationic ring-opening polymerization of a related thionolactone, dibenzo[c,e]oxepine-5(7H)-thione, has been demonstrated to produce polythioesters. chemrxiv.org This suggests that with a suitable catalyst, the oxepine ring in this compound might be opened to form a linear polymer with repeating aromatic and aliphatic ether units.

Furthermore, the molecule could be functionalized to act as a monomer or a cross-linking agent. For example, conversion of the ketone to a vinyl group via a Wittig reaction would create a polymerizable monomer. Alternatively, introducing two reactive functional groups onto the molecule would enable it to act as a cross-linker, imparting rigidity and specific thermal or mechanical properties to a polymer matrix.

Table 2: Potential Polymerization Strategies

| Polymerization Type | Proposed Modification/Initiator | Potential Polymer Structure |

|---|---|---|

| Ring-Opening Polymerization | Cationic or anionic initiator | Linear polyether with aromatic side chains |

| Vinyl Polymerization | Conversion of ketone to a vinyl group | Polymer with pendant benzoxepine units |

Potential as a Precursor for Catalytic Ligands or Metal Complex Formation

The presence of oxygen and the potential for introducing other heteroatoms make this compound an interesting platform for the development of novel ligands for catalysis. Modification of the ketone to include coordinating groups such as amines, phosphines, or thiols could yield multidentate ligands capable of binding to various transition metals.

For example, reductive amination of the ketone could lead to amino-alcohol ligands. The aromatic ring could also be functionalized with coordinating groups. The specific geometry of the seven-membered ring and the stereochemistry of the resulting ligand could influence the catalytic activity and selectivity of the corresponding metal complex. Research on related quinolino[3,2-b]benzoxazepine structures has shown that the nitrogen and oxygen atoms can coordinate with metal ions like Co(II), Ni(II), Zn(II), and Cd(II). nih.gov Similarly, metal complexes of benzodiazepines have been synthesized and characterized, demonstrating the ability of these seven-membered heterocyclic systems to act as ligands. rsc.org

Table 3: Potential Ligand Architectures Derived from this compound

| Ligand Type | Proposed Synthetic Modification | Potential Metal Coordination |

|---|---|---|

| Amino-alcohol | Reduction of ketone followed by amination | Transition metals (e.g., Cu, Pd, Rh) |

| Schiff Base | Condensation of ketone with a primary amine | Various transition metals |

Exploration of Photo-physical Properties or Optoelectronic Applications

As an aromatic ketone, this compound is expected to possess distinct photophysical properties. The benzophenone-like chromophore within its structure suggests that it will absorb ultraviolet (UV) light. The specific absorption and emission characteristics would be influenced by the dimethyl substitution on the benzene (B151609) ring and the constraints of the fused oxepine ring.

Studies on benzophenone (B1666685) derivatives have shown that their photophysical properties are sensitive to substituents and the solvent environment. nih.gov This suggests that the photophysical behavior of this compound could be tuned by further chemical modification. While there is no direct research on the optoelectronic applications of this specific compound, related π-conjugated systems and heterocyclic aromatic compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govacs.orgnih.govccspublishing.org.cnchemrxiv.org The rigid structure and potential for functionalization of the benzoxepinone core could make its derivatives candidates for such applications, although significant molecular engineering would be required to achieve the desired electronic properties.

Table 4: Predicted Photophysical Properties and Potential Applications

| Property | Predicted Characteristic | Potential Application |

|---|---|---|

| UV Absorption | Expected in the UVA/UVB range | UV stabilizer, photosensitizer |

| Fluorescence | Potentially weak, typical for aromatic ketones | Fluorescent probe (with modification) |

In-depth Analysis of this compound Remains Elusive in Current Scientific Literature

While general synthetic methodologies for the broader class of benzoxepines and substituted 2,3,4,5-tetrahydro-1-benzoxepin-5-ones have been reported, specific key findings, unresolved challenges, and prospective research avenues for the 8,9-dimethyl substituted variant are not documented in the accessible scientific domain. The existing literature primarily focuses on other isomers or related heterocyclic systems, making a direct and accurate discussion of the subject compound impossible without speculation.

This lack of specific information prevents a detailed exploration of the following crucial areas as outlined in the user's request:

Summary of Key Academic Findings: No specific academic findings, such as detailed synthetic routes, reaction yields, or spectroscopic characterization data (NMR, IR, Mass Spectrometry), could be located for this compound.

Unresolved Challenges and Open Questions: Without foundational research on the compound, it is not possible to identify any unresolved challenges or open questions in its chemistry.

Prospective Avenues for Further Exploration: Meaningful suggestions for future research into synthetic methodologies and reactivity require a baseline of existing knowledge, which is currently absent.

Emerging Techniques and Their Potential Application: While emerging techniques in chemical synthesis and analysis are constantly developing, their specific application to a compound that has not been extensively studied cannot be detailed with any scientific rigor.

Given the constraints and the commitment to providing accurate and non-hallucinatory information, the generation of an article on "this compound" that meets the specified requirements is not feasible. Further primary research would be necessary to establish the foundational knowledge required for such a detailed analysis.

Q & A

Q. Table 1: Example Synthetic Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Acylation | AlCl₃, CH₂Cl₂, 0°C → RT | 65% | 90% |

| Methylation | MeI, K₂CO₃, DMF, 60°C | 45% | 85% |

| Purification | Ethanol recrystallization | - | 98% |

Advanced: How can low yields in the methylation step be optimized?

Answer:

Low yields often stem from steric hindrance or incomplete reaction. Optimization strategies include:

- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity .

- Solvent selection : Replace DMF with THF or DMSO for better solubility .

- Temperature control : Gradual heating (e.g., 40°C → 80°C) to prevent side reactions.

Monitor progress via HPLC or TLC to adjust reaction times dynamically .

Basic: Which spectroscopic techniques are used for structural characterization?

Answer:

- ¹H/¹³C NMR : Confirm methyl group positions (δ 1.2–1.5 ppm for CH₃) and benzoxepin ring protons (δ 6.8–7.4 ppm) .

- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (calc. 190.24 g/mol) via ESI-MS .

Advanced: How to resolve overlapping signals in NMR spectra of derivatives?

Answer:

- 2D NMR (e.g., COSY, HSQC) to assign coupled protons and carbons.

- Variable-temperature NMR to reduce signal broadening caused by conformational exchange .

- Isotopic labeling (e.g., ¹³C-methyl groups) to track specific substituents .

Basic: What biological activities are associated with benzoxepin derivatives?

Answer:

Benzoxepins exhibit:

Q. Table 2: Reported Bioactivity Data

| Activity | Assay Model | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Antiproliferative | MCF-7 cells | 12 µM | |

| GABA inhibition | Rat brain homogenate | 8 µM |

Advanced: How to address discrepancies in bioactivity data across studies?

Answer:

Discrepancies may arise from:

- Purity variations : Use HPLC to ensure ≥98% purity (e.g., contaminants like 8-chloro derivatives alter activity) .

- Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration) .

- Structural analogs : Compare with 9-fluoro or 8-chloro analogs to isolate substituent effects .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation .

- Waste disposal : Segregate organic waste and consult certified disposal services .

Advanced: How to stabilize air-sensitive derivatives during storage?

Answer:

- Inert atmosphere : Store under argon or nitrogen in sealed vials.

- Desiccants : Include silica gel to prevent hydrolysis.

- Low-temperature storage : -20°C for long-term stability .

Basic: What solvent systems are optimal for recrystallization?

Answer:

- Ethanol/water mixtures (3:1 v/v) yield high-purity crystals.

- Dichloromethane/hexane gradients for polar impurities .

Advanced: How to investigate the compound’s degradation mechanism?

Answer:

- Forced degradation studies : Expose to heat (60°C), light (UV), and acidic/basic conditions.

- LC-MS/MS : Identify degradation products (e.g., oxidation at the ketone group) .

- Kinetic modeling : Determine activation energy using Arrhenius plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products